molecular formula C9H8N2O2S B5797804 2-methyl-N-1,3-thiazol-2-yl-3-furamide

2-methyl-N-1,3-thiazol-2-yl-3-furamide

Cat. No. B5797804
M. Wt: 208.24 g/mol
InChI Key: XSXADIVCRLCMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-1,3-thiazol-2-yl-3-furamide, also known as MTFF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTFF is a heterocyclic compound that contains a thiazole and furan ring, and its chemical formula is C7H6N2O2S.

Future Directions

Thiazoles, including “2-methyl-N-1,3-thiazol-2-yl-3-furamide”, have gained considerable attention because of their broad applications in different fields . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-methyl-N-1,3-thiazol-2-yl-3-furamide could potentially influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. It is known that thiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that thiazole derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is known that thiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-7(2-4-13-6)8(12)11-9-10-3-5-14-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXADIVCRLCMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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